molecular formula C6H6IN3 B2647596 2-(4-Iodo-2-methylpyrazol-3-yl)acetonitrile CAS No. 2092083-58-2

2-(4-Iodo-2-methylpyrazol-3-yl)acetonitrile

Cat. No.: B2647596
CAS No.: 2092083-58-2
M. Wt: 247.039
InChI Key: PAANSGDOZCXIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodo-2-methylpyrazol-3-yl)acetonitrile is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This compound is characterized by the presence of an iodo group at the 4-position, a methyl group at the 2-position, and an acetonitrile group at the 3-position of the pyrazole ring

Preparation Methods

The synthesis of 2-(4-Iodo-2-methylpyrazol-3-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazones with nitriles under acidic or basic conditions. The reaction typically involves the use of reagents such as iodine and methylating agents to introduce the iodo and methyl groups, respectively. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2-(4-Iodo-2-methylpyrazol-3-yl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Iodo-2-methylpyrazol-3-yl)acetonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrazole derivatives with biological targets.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-2-methylpyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets. The iodo and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

2-(4-Iodo-2-methylpyrazol-3-yl)acetonitrile can be compared with other pyrazole derivatives such as:

    2-(4-Bromo-2-methylpyrazol-3-yl)acetonitrile: Similar structure but with a bromo group instead of an iodo group.

    2-(4-Chloro-2-methylpyrazol-3-yl)acetonitrile: Similar structure but with a chloro group instead of an iodo group.

The uniqueness of this compound lies in the presence of the iodo group, which can significantly influence its reactivity and interactions compared to its bromo and chloro analogs.

Properties

IUPAC Name

2-(4-iodo-2-methylpyrazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3/c1-10-6(2-3-8)5(7)4-9-10/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAANSGDOZCXIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.